An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol
An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol
This guide provides a comprehensive overview of the synthetic pathways leading to 2-(Pyridin-4-yl)quinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a pyridine moiety at the 2-position can further modulate the compound's physicochemical properties and biological target interactions.
This document delves into the primary synthetic routes, mechanistic underpinnings, detailed experimental protocols, and characterization of the target molecule, intended for researchers, scientists, and professionals in the field of drug discovery and development.
Nomenclature and Tautomerism
It is crucial to address the tautomeric nature of the target compound. 2-(Pyridin-4-yl)quinazolin-4-ol can exist in equilibrium with its more stable keto tautomer, 2-(Pyridin-4-yl)quinazolin-4(3H)-one. Spectroscopic evidence and computational studies suggest that in both solid state and polar solvents, the quinazolin-4(3H)-one form is predominantly favored due to greater resonance stabilization and intermolecular hydrogen bonding.[4] Throughout this guide, the compound will be referred to as 2-(Pyridin-4-yl)quinazolin-4(3H)-one, reflecting its major tautomeric form under typical experimental conditions.
Primary Synthetic Pathway: Condensation of 2-Aminobenzamide and Pyridine-4-carboxaldehyde
The most direct and widely employed method for the synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one is the condensation reaction between 2-aminobenzamide (anthranilamide) and pyridine-4-carboxaldehyde.[5] This approach is favored for its operational simplicity and the ready availability of the starting materials.
Mechanistic Insights
The reaction proceeds through a two-step mechanism under acidic or thermal conditions:
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Schiff Base Formation: The primary amino group of 2-aminobenzamide undertakes a nucleophilic attack on the carbonyl carbon of pyridine-4-carboxaldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.
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Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This is followed by a tautomerization to yield the stable aromatic quinazolinone ring system. The final step often involves an oxidative process to yield the fully aromatic quinazolinone, though in many protocols this occurs spontaneously in the presence of air or an external oxidant.
A general representation of this mechanistic pathway is depicted below:
Caption: Mechanistic workflow for the synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one.
Experimental Protocols
Two effective protocols for this synthesis are presented below, one employing conventional heating and the other utilizing microwave irradiation for accelerated reaction times.[6][7][8]
Protocol 1: Conventional Heating
Materials:
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2-Aminobenzamide
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Pyridine-4-carboxaldehyde
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Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Deionized Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) and pyridine-4-carboxaldehyde (1.1 equivalents) in a minimal amount of dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain the purified 2-(Pyridin-4-yl)quinazolin-4(3H)-one.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
2-Aminobenzamide
-
Pyridine-4-carboxaldehyde
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzamide (1 equivalent), pyridine-4-carboxaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a minimal amount of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a temperature of 150°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates directly from the reaction mixture upon cooling. If not, add ice-cold water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent to yield pure 2-(Pyridin-4-yl)quinazolin-4(3H)-one.
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | DMSO | DMF |
| Catalyst | None (thermal) | p-Toluenesulfonic acid |
| Temperature | 100-120°C | 150°C |
| Reaction Time | 4-6 hours | 10-20 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
Alternative Synthetic Pathway: From Anthranilic Acid and 4-Cyanopyridine
An alternative and efficient route involves the reaction of anthranilic acid with 4-cyanopyridine in the presence of a dehydrating agent or under high-temperature conditions. This method circumvents the need for the aldehyde, which can sometimes be prone to oxidation.
Mechanistic Considerations
This synthesis is believed to proceed through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization. The cyano group is a key participant in the formation of the quinazolinone ring.
Caption: Alternative synthesis pathway for 2-(Pyridin-4-yl)quinazolin-4(3H)-one.
Characterization of 2-(Pyridin-4-yl)quinazolin-4(3H)-one
Accurate characterization of the synthesized compound is paramount for its use in further research and development. The following are the expected analytical data for 2-(Pyridin-4-yl)quinazolin-4(3H)-one.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.6 (s, 1H, NH), ~8.7 (d, 2H, pyridyl), ~8.2 (d, 1H, quinazolinyl), ~8.0 (d, 2H, pyridyl), ~7.8 (t, 1H, quinazolinyl), ~7.7 (d, 1H, quinazolinyl), ~7.5 (t, 1H, quinazolinyl). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162.5 (C=O), ~152.0, ~150.5, ~149.0, ~140.0, ~135.0, ~128.0, ~127.0, ~126.5, ~122.0, ~121.5. |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₉N₃O at 224.08, found ~224.1. |
| Melting Point | Expected to be above 250°C. |
| FT-IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1610 (C=N stretch). |
Conclusion
The synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one is readily achievable through well-established synthetic methodologies, primarily the condensation of 2-aminobenzamide with pyridine-4-carboxaldehyde. This reaction can be efficiently conducted using either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time. The alternative route from anthranilic acid and 4-cyanopyridine provides a valuable option. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols are key to obtaining a high yield of the pure product. The provided characterization data will serve as a reliable reference for researchers working on the synthesis and application of this important class of heterocyclic compounds.
References
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Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press, 17, 2351–2371. Available at: [Link]
- Ammar, Y. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Chemical Sciences Journal, 2011.
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4(3H)one. Der Pharma Chemica, 4(5), 1917-1922.
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Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. Available at: [Link]
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Sahu, P., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(43), 28741–28753. Available at: [Link]
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Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]
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Al-Obaidi, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4987. Available at: [Link]
- Tursunov, M., et al. (2023). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Supporting Inform
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2020). Molecules.
- Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. (n.d.).
- Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PubMed.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar.
- Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)
- When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? (2015).
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